N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
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Overview
Description
N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyridotriazine moiety, and a dimethoxybenzyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves multiple steps, including the formation of the piperidine ring, the attachment of the dimethoxybenzyl group, and the construction of the pyridotriazine moiety. Common synthetic routes may include:
Formation of Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Dimethoxybenzyl Group: This can be achieved through nucleophilic substitution reactions, where the dimethoxybenzyl group is introduced to the piperidine ring.
Construction of Pyridotriazine Moiety: This step may involve the cyclization of appropriate precursors under specific conditions to form the pyridotriazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethoxybenzyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the carbonyl groups within the compound, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring and the pyridotriazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe for studying biological processes, particularly those involving piperidine and pyridotriazine derivatives.
Medicine: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological and oncological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is unique due to its combination of structural features, including the piperidine ring, the dimethoxybenzyl group, and the pyridotriazine moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H29N5O4 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C24H29N5O4/c1-32-20-8-6-17(15-21(20)33-2)16-28-13-10-18(11-14-28)25-23(30)9-7-19-24(31)29-12-4-3-5-22(29)27-26-19/h3-6,8,12,15,18H,7,9-11,13-14,16H2,1-2H3,(H,25,30) |
InChI Key |
ZIDYCBADKAJBPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)CCC3=NN=C4C=CC=CN4C3=O)OC |
Origin of Product |
United States |
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